molecular formula C21H25N3O3S B2923891 N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241690-75-4

N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No. B2923891
CAS RN: 1241690-75-4
M. Wt: 399.51
InChI Key: FMWGGVRRNSPOCE-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPSP and belongs to the class of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of MPSP is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It may also modulate the activity of certain ion channels, such as NMDA receptors.
Biochemical and Physiological Effects:
Studies have shown that MPSP can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of MPSP is its high potency and selectivity for certain neurotransmitter systems in the brain. This makes it a useful tool for studying the role of these systems in various physiological and pathological conditions. However, one of the limitations of MPSP is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on MPSP. One area of interest is its potential use as a therapeutic agent for neurological disorders such as schizophrenia and depression. Further studies are needed to elucidate its exact mechanism of action and to determine its safety and efficacy in clinical trials. Another area of interest is its potential as a tool for studying the role of neurotransmitter systems in various physiological and pathological conditions. Future research may also focus on developing more efficient synthesis methods for MPSP to increase its availability for researchers.

Synthesis Methods

MPSP can be synthesized through a multi-step process involving the reaction of piperazine with 3-methylbenzoyl chloride, followed by the reaction with 4-(2-phenylethenyl)benzenesulfonyl chloride and N-(tert-butoxycarbonyl) glycine. The final product is obtained by deprotecting the tert-butoxycarbonyl group using trifluoroacetic acid.

Scientific Research Applications

MPSP has been studied extensively for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has also been investigated for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-18-6-5-9-20(16-18)22-21(25)17-23-11-13-24(14-12-23)28(26,27)15-10-19-7-3-2-4-8-19/h2-10,15-16H,11-14,17H2,1H3,(H,22,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWGGVRRNSPOCE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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